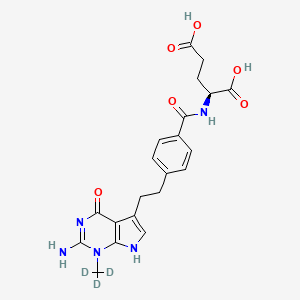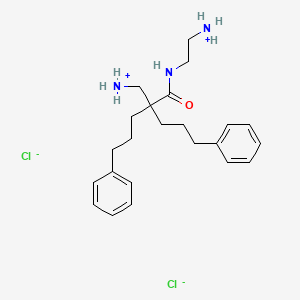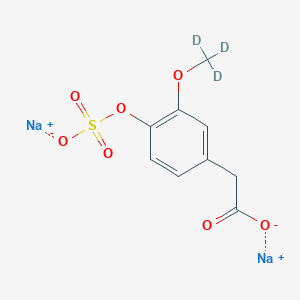![molecular formula C69H87N19O7 B12423534 c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Amino acid derivatives with protecting groups in the presence of coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can enhance or reduce the peptide’s antibacterial activity .
Applications De Recherche Scientifique
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in disrupting bacterial cell membranes and its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial coatings and materials
Mécanisme D'action
The mechanism of action of c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] involves its interaction with bacterial cell membranes. The amphiphilic nature of the peptide allows it to insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This membranolytic property is crucial for its antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Another amphiphilic peptide with similar antibacterial properties but different amino acid composition.
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: A peptide with phenylalanine residues instead of diphenylalanine, exhibiting different spectrum of activity
Uniqueness
c[Arg-Arg-Arg-Arg-Dip-Dip-Dip] is unique due to its specific sequence of arginine and diphenylalanine residues, which confer distinct structural and functional properties. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C69H87N19O7 |
|---|---|
Poids moléculaire |
1294.6 g/mol |
Nom IUPAC |
1-[3-[(2R,5S,8S,11S,14R,17R,20R)-5,8,11-tribenzhydryl-14,17,20-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C69H87N19O7/c70-66(71)78-39-19-35-49-59(89)82-50(36-20-40-79-67(72)73)60(90)84-52(38-22-42-81-69(76)77)62(92)86-57(54(45-27-11-3-12-28-45)46-29-13-4-14-30-46)64(94)88-58(55(47-31-15-5-16-32-47)48-33-17-6-18-34-48)65(95)87-56(53(43-23-7-1-8-24-43)44-25-9-2-10-26-44)63(93)85-51(61(91)83-49)37-21-41-80-68(74)75/h1-18,23-34,49-58H,19-22,35-42H2,(H,82,89)(H,83,91)(H,84,90)(H,85,93)(H,86,92)(H,87,95)(H,88,94)(H4,70,71,78)(H4,72,73,79)(H4,74,75,80)(H4,76,77,81)/t49-,50-,51-,52-,56+,57+,58+/m1/s1 |
Clé InChI |
HEBCCJHHJLJQEG-FWCQMXPVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C([C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


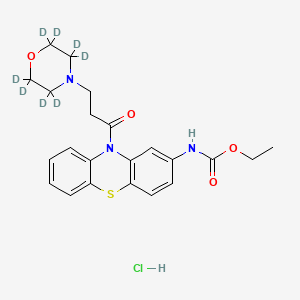
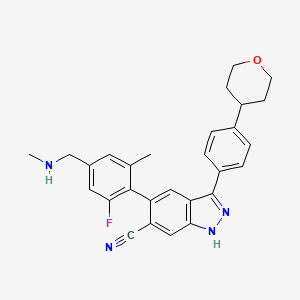
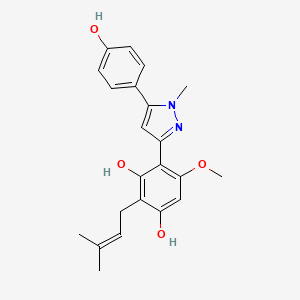

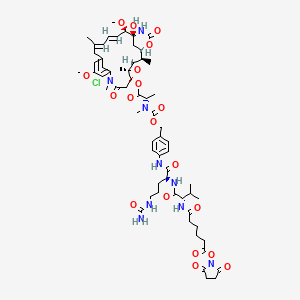

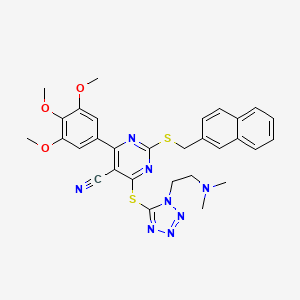
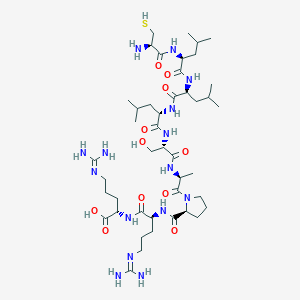
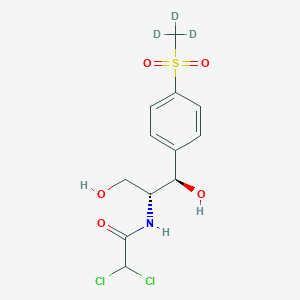
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
